N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
CAS No.: 371119-24-3
Cat. No.: VC7025415
Molecular Formula: C18H18N2O2
Molecular Weight: 294.354
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 371119-24-3 |
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Molecular Formula | C18H18N2O2 |
Molecular Weight | 294.354 |
IUPAC Name | N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)acetamide |
Standard InChI | InChI=1S/C18H18N2O2/c1-13(21)19-16-9-10-17-15(12-16)8-5-11-20(17)18(22)14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,21) |
Standard InChI Key | VUVXCRAMVJTLFK-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Classification
The compound belongs to the tetrahydroquinoline family, characterized by a partially saturated bicyclic system fused with a benzene ring. Its IUPAC name, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, reflects three key structural components:
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Tetrahydroquinoline core: A six-membered aromatic ring fused to a piperidine-like ring, providing rigidity and planar geometry for target binding.
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Benzoyl group: Attached at position 1 of the tetrahydroquinoline, introducing electron-withdrawing effects that modulate electronic distribution.
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Acetamide substituent: Positioned at C6, contributing hydrogen-bonding capabilities critical for biomolecular interactions .
Molecular Formula and Properties
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Molecular formula: C₁₈H₁₈N₂O₂
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Molecular weight: 294.35 g/mol
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logP: Estimated at 2.1–2.7 (predicted via analogy to sulfonamide derivatives) .
The acetamide group distinguishes this compound from sulfonamide-based analogs, potentially altering solubility and metabolic stability. Comparative data for related structures are summarized in Table 1.
Table 1: Physicochemical Comparison of Tetrahydroquinoline Derivatives
Compound | Molecular Weight | logP | Aqueous Solubility (μg/mL) |
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N-(1-Benzoyl-THQ-6-yl)acetamide | 294.35 | 2.5 | 38.2 (predicted) |
N-(1-Benzoyl-THQ-6-yl)sulfonamide | 450.56 | 3.1 | 22.8 |
6b21 (Quinolone analog) | 432.48 | 2.77 | 132.4 |
Synthetic Methodology
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide follows a modular approach analogous to related tetrahydroquinoline derivatives :
Step 1: Formation of Tetrahydroquinoline Core
The Pictet-Spengler reaction remains the most common method, involving condensation of an arylaldehyde (e.g., benzaldehyde) with a β-arylethylamine. Cyclization under acidic conditions (e.g., HCl/EtOH) yields the tetrahydroquinoline scaffold .
Step 2: Benzoylation
The free amine at position 1 undergoes acylation using benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine), introducing the benzoyl group.
Step 3: Acetamide Functionalization
Acetylation of the C6 amine is achieved using acetyl chloride or acetic anhydride. Reaction conditions (e.g., solvent, temperature) significantly influence yield and purity. For example, dichloromethane at 0–5°C with slow reagent addition minimizes side reactions .
Key Challenges:
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Competing reactions at the secondary amine of tetrahydroquinoline.
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Steric hindrance from the benzoyl group complicating acetylation.
Research Gaps and Future Directions
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Synthetic Optimization: Systematic studies on catalysts (e.g., RANEY®-nickel) and solvent systems are needed to improve acetamide yields .
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Target Identification: Proteomic screening (e.g., affinity chromatography) could elucidate molecular targets.
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Toxicological Profiling: Preliminary cytotoxicity assays in A549 and Vero cells are essential to establish safety margins .
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